N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide
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Overview
Description
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide is an organic compound with a complex structure that includes a carbamoyl group, a chloro group, and a methyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and reagents, as well as the implementation of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as 4-amino-N-(4-carbamoylphenyl)benzamide and para-aminobenzoic acid (PABA) derivatives .
Uniqueness
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-7-12(13(16)8-9)15(20)18-11-5-3-10(4-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVLSRDMBTQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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